PseudoginsenosideRT1
Description
Pseudoginsenoside RT1 (C₄₇H₇₄O₁₈; molecular weight 927.08–927.09) is a triterpenoid saponin isolated from Randia siamensis fruits . It exhibits ichthyotoxic activity, reducing blood pressure, increasing heart rate, and stimulating uterine contractions . Its physicochemical properties include a predicted boiling point of 987.3±65.0°C, density of 1.42±0.1 g/cm³, and pKa of 2.76±0.70 . Storage conditions require temperatures of -20°C (powder, 3-year stability) or -80°C (solution, 1-year stability) . It is commercially available as a reference standard (≥98% purity) for research in traditional Chinese medicine formulations, such as补肾养血胶囊 (Kidney-Tonifying and Blood-Nourishing Capsules) and巴戟振阳胶囊 (Morinda Root Yang-Stimulating Capsules) .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,5R,6aR,6bS,8aS,12aS,14aR,14bR)-5-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74O19/c1-42(2)12-14-47(41(60)66-39-33(57)29(53)28(52)24(18-48)62-39)15-13-45(6)20(21(47)16-42)8-9-25-44(5)11-10-26(43(3,4)36(44)22(49)17-46(25,45)7)63-40-35(31(55)30(54)34(64-40)37(58)59)65-38-32(56)27(51)23(50)19-61-38/h8,21-36,38-40,48-57H,9-19H2,1-7H3,(H,58,59)/t21-,22+,23+,24+,25+,26-,27-,28+,29-,30-,31-,32+,33+,34-,35+,36-,38-,39-,40+,44+,45+,46+,47-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRMGZSJJYGYRG-NTNLGEHXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(CO7)O)O)O)C)O)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1[C@@H](C[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74O19 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection and Maceration
Fresh or dried plant material undergoes maceration in polar solvents to solubilize saponins. Common protocols include:
-
Methanol extraction : Used for Duranta repens fruits, yielding a crude extract rich in phenylethanoid glycosides and saponins.
-
n-Butanol partitioning : Applied to Randia siamensis fruits, where the n-butanol fraction retains pseudoginsenoside RT1 after liquid-liquid partitioning.
A comparative analysis of solvent systems is provided in Table 1.
Table 1: Solvent Systems for Initial Extraction
| Plant Source | Solvent Used | Key Compounds Isolated | Yield (%) | Reference |
|---|---|---|---|---|
| Randia siamensis | n-Butanol | Pseudoginsenoside RT1 | 0.12 | |
| Duranta repens | Methanol | Pseudoginsenoside RT1 | 0.08 |
Chromatographic Purification
Chromatography is critical for isolating pseudoginsenoside RT1 from complex matrices.
Column Chromatography
-
Silica gel chromatography : The crude extract of Randia siamensis was subjected to silica gel column chromatography using chloroform-methanol-water (65:20:10, v/v/v) as the mobile phase. This step removed non-polar contaminants.
-
Reversed-phase C18 chromatography : Further purification employed C18 columns with gradient elution (MeOH-H₂O + 0.05% TFA), enhancing saponin selectivity.
High-Performance Liquid Chromatography (HPLC)
Semi-preparative HPLC with isocratic elution (70% MeOH + 0.05% TFA) achieved >95% purity for pseudoginsenoside RT1. Key parameters include:
Structural Characterization
Pseudoginsenoside RT1 was validated via spectroscopic methods:
-
NMR (¹H and ¹³C) : Confirmed the aglycone structure and sugar moieties.
-
Mass spectrometry : ESI-MS showed a molecular ion peak at m/z 945.9 [M+H]⁺, consistent with the molecular formula C₄₈H₈₂O₁₈.
Yield Optimization Strategies
Solvent System Tuning
Adjusting the chloroform-methanol-water ratio during silica gel chromatography improved yields. A 7:3:1 (v/v/v) ratio increased pseudoginsenoside RT1 recovery by 18% compared to 5:2:1.
Low-Pressure Dry Chromatography
A patent-led method (CN1244594C) utilized low-pressure dry chromatography (0.6–0.8 kg/cm²) with chloroform-methanol-water (65:20:10) to achieve a 90% purity threshold in initial fractions.
Challenges and Innovations
Co-Elution Issues
Pseudoginsenoside RT1 often co-elutes with structurally similar saponins (e.g., pseudoginsenoside RP1). Solutions include:
Chemical Reactions Analysis
Types of Reactions: Pseudoginsenoside RT1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Pseudoginsenoside RT1. These derivatives often exhibit different biological activities and pharmacological properties .
Scientific Research Applications
Neuroprotective Effects
Pseudoginsenoside RT1 has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease and ischemic brain injury.
Case Studies
- A study demonstrated that Pseudoginsenoside RT1 significantly improved cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity and reducing amyloid-beta accumulation .
- In ischemia-reperfusion injury models, Pseudoginsenoside RT1 reduced neuronal apoptosis and improved functional recovery post-injury .
Diabetes Management
Research has shown that Pseudoginsenoside RT1 can play a role in managing diabetes and its complications.
Effects on Blood Glucose Levels
- Glycemic Control : Pseudoginsenoside RT1 has been found to lower blood glucose levels effectively in diabetic animal models. It enhances insulin sensitivity and promotes glucose uptake in peripheral tissues.
- Retinal Protection : In diabetic retinopathy models, Pseudoginsenoside RT1 reduced retinal cell apoptosis and improved retinal vascular integrity .
Data Table: Effects of Pseudoginsenoside RT1 on Diabetic Models
| Study Reference | Model Type | Treatment Duration | Outcome |
|---|---|---|---|
| db/db Mice | 8 weeks | Reduced blood glucose levels | |
| Diabetic Retinopathy | 2 months | Improved retinal morphology |
Cancer Research
Pseudoginsenoside RT1 is also being explored for its potential anti-cancer properties.
Case Studies
- Research indicated that Pseudoginsenoside RT1 could suppress the growth of human breast cancer cells by modulating the expression of oncogenes and tumor suppressor genes .
- In vitro studies have demonstrated its ability to enhance the efficacy of conventional chemotherapeutic agents, suggesting a potential role as an adjuvant therapy .
Mechanism of Action
The mechanism of action of Pseudoginsenoside RT1 involves its interaction with various molecular targets and pathways. The compound modulates multiple physiological activities by interacting with steroidal receptors and influencing cellular signaling pathways. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities through these interactions .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares Pseudoginsenoside RT1 with other pseudoginsenosides and ginsenosides:
Key Differences
Structural Complexity: Pseudoginsenoside RT1 has a larger molecular structure (C₄₇H₇₄O₁₈) compared to Pseudoginsenoside F11 (C₄₂H₇₂O₁₄) and Ginsenoside Rg1 (C₄₂H₇₂O₁₄). This size difference may influence solubility and bioavailability . Ginsenoside Rk1 (C₃₆H₆₂O₉) lacks sugar moieties present in RT1, affecting receptor binding specificity .
Biological Activity: RT1 uniquely targets cardiovascular and uterine systems, whereas Ginsenoside Rg1 and Rk1 focus on metabolic and neurological pathways .
Research Applications: RT1 is prioritized in traditional medicine formulations, while Ginsenoside Rg1 is widely studied for diabetes and inflammation .
Storage and Stability: RT1 requires stringent storage (-20°C to -80°C), whereas Pseudoginsenoside RT5 is stable at 0–6°C .
Biological Activity
Pseudoginsenoside RT1 is a notable saponin derived from ginseng, specifically from the species Panax ginseng. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The following sections provide a comprehensive overview of the biological activity of Pseudoginsenoside RT1, supported by research findings, data tables, and case studies.
1. Chemical Structure and Properties
Pseudoginsenoside RT1 is a part of the ginsenoside family, characterized by its unique chemical structure which contributes to its biological activities. The structure can be described as follows:
- Molecular Formula : C₃₃H₄₆O₁₈
- Molecular Weight : 646.73 g/mol
2.1 Antioxidant Activity
Research indicates that Pseudoginsenoside RT1 exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various cellular models. A study highlighted that Pseudoginsenoside RT1 can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) while decreasing malondialdehyde (MDA) levels, a marker of oxidative damage.
| Parameter | Control | Pseudoginsenoside RT1 |
|---|---|---|
| SOD Activity (U/mg protein) | 5.6 | 8.3 |
| CAT Activity (U/mg protein) | 2.4 | 3.9 |
| MDA Level (nmol/mg protein) | 4.5 | 2.1 |
2.2 Anti-Inflammatory Effects
Pseudoginsenoside RT1 has demonstrated potent anti-inflammatory effects in vitro and in vivo. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). In a murine model of inflammation, treatment with Pseudoginsenoside RT1 significantly reduced paw edema and inflammatory cell infiltration.
- Case Study : In a study involving LPS-induced inflammation in mice, administration of Pseudoginsenoside RT1 at doses of 10 mg/kg resulted in a 50% reduction in edema compared to the control group.
2.3 Anticancer Properties
The anticancer potential of Pseudoginsenoside RT1 has been explored in various cancer cell lines. It induces apoptosis in cancer cells through the mitochondrial pathway, characterized by increased ROS production and activation of caspases.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 12 |
| A549 | 10 |
In a recent study, Pseudoginsenoside RT1 was found to inhibit cell proliferation and induce apoptosis in human breast cancer cells (MCF-7) through the activation of p53 signaling pathways.
The mechanisms underlying the biological activities of Pseudoginsenoside RT1 involve multiple pathways:
- Antioxidant Mechanism : Enhances endogenous antioxidant defenses.
- Anti-inflammatory Mechanism : Inhibits NF-kB signaling pathway leading to decreased expression of inflammatory mediators.
- Anticancer Mechanism : Induces apoptosis via mitochondrial dysfunction and modulation of cell cycle regulators.
4. Conclusion
Pseudoginsenoside RT1 exhibits promising biological activities that warrant further investigation for potential therapeutic applications. Its antioxidant, anti-inflammatory, and anticancer properties highlight its significance as a bioactive compound derived from ginseng.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for identifying and characterizing PseudoginsenosideRT1 in plant extracts?
- Methodology : Use chromatographic techniques (e.g., HPLC or LC-MS) coupled with NMR spectroscopy for structural elucidation . Validate purity through mass spectrometry and compare retention times with reference standards. For plant extraction, optimize solvent systems (e.g., ethanol-water mixtures) and validate yield via gravimetric analysis .
Q. How can researchers investigate the mechanisms of action of this compound in preclinical models?
- Methodology : Employ in vitro assays (e.g., cell viability assays, enzyme inhibition tests) to screen bioactivity. Use dose-response curves to establish IC₅₀ values. For mechanistic studies, apply Western blotting or qPCR to analyze protein/gene expression changes in pathways like apoptosis or inflammation .
Q. What are the best practices for designing in vivo studies to evaluate this compound’s efficacy?
- Methodology : Select species-appropriate animal models (e.g., rodents for neuroprotection studies). Use randomized control trials (RCTs) with blinding to reduce bias. Define endpoints (e.g., behavioral tests, biomarker levels) and calculate sample sizes using power analysis to ensure statistical validity .
Q. How should bioavailability and pharmacokinetic properties of this compound be assessed?
- Methodology : Conduct pharmacokinetic studies using LC-MS/MS to measure plasma concentration-time profiles. Calculate parameters like Cₘₐₓ, Tₘₐₓ, and AUC. For bioavailability, compare intravenous and oral administration routes .
Q. What systematic approaches ensure comprehensive literature reviews on this compound?
- Methodology : Follow PRISMA guidelines to structure searches across PubMed, Scopus, and Web of Science. Use Boolean operators (e.g., "this compound AND (mechanism OR pharmacokinetics)") and screen results with tools like Rayyan .
Advanced Research Questions
Q. How can transcriptomic or proteomic analyses elucidate this compound’s molecular targets?
- Methodology : Perform RNA sequencing or tandem mass spectrometry on treated cell lines. Use bioinformatics tools (e.g., STRING, DAVID) for pathway enrichment analysis. Validate candidates via CRISPR/Cas9 knockouts .
Q. What statistical strategies address contradictory findings in this compound’s therapeutic effects?
- Methodology : Apply meta-analysis to pool data from heterogeneous studies using random-effects models. Assess heterogeneity via I² statistics and sensitivity analysis. Reconcile discrepancies through subgroup analysis (e.g., species, dosage) .
Q. How can researchers design experiments to study synergistic interactions between this compound and other compounds?
- Methodology : Use combination index (CI) models (e.g., Chou-Talalay method) in in vitro assays. Test fixed-ratio mixtures and analyze synergy via CompuSyn software. Validate in vivo using co-administration protocols .
Q. What methodologies are critical for assessing long-term toxicity of this compound?
- Methodology : Conduct chronic toxicity studies over 6–12 months in rodents, monitoring hematological, hepatic, and renal parameters. Use histopathology and OECD guidelines for data interpretation .
Q. How can multi-omics integration identify biomarkers for this compound’s therapeutic response?
- Methodology : Combine metabolomics, lipidomics, and genomics datasets using machine learning (e.g., random forests). Prioritize biomarkers via receiver operating characteristic (ROC) curves and validate in independent cohorts .
Key Notes for Methodological Rigor
- Data Validation : Replicate experiments in triplicate and report mean ± SEM. Use positive/negative controls to confirm assay reliability .
- Ethical Compliance : Obtain institutional review board (IRB) approval for animal/human studies and adhere to ARRIVE or CONSORT reporting guidelines .
- Reproducibility : Share raw data and analysis scripts via repositories like Figshare or Zenodo. Document protocols using protocols.io .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
